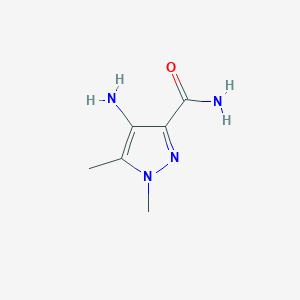

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 1017781-13-3 . It has a molecular weight of 154.17 and its IUPAC name is this compound . The compound is a light brown solid .

Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” has been a subject of interest in organic chemistry . Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride have also been used to form pyrazoline intermediates, which can be oxidized to form pyrazoles .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H10N4O . The InChI Code for this compound is 1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including compounds like 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, have been extensively explored for their therapeutic potential across a broad spectrum of biological activities. Their significance in drug development is underscored by their role as pharmacophores, essential components in the structure of biologically active compounds. Pyrazoles serve as versatile synthons in organic synthesis, contributing to the development of a wide range of heterocyclic systems with varied biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties (Dar & Shamsuzzaman, 2015).

Antitumor Activity of Imidazole Derivatives

While focusing on the broader family to which this compound belongs, imidazole derivatives have shown promising antitumor activities. These compounds have been the subject of various studies, with some even advancing to preclinical testing stages. Their structural versatility makes them attractive for the synthesis of compounds with distinct biological properties, highlighting the potential of pyrazole derivatives in cancer therapy (Iradyan et al., 2009).

AMPK Activation and its Implications

The compound AICAr, closely related to the pyrazole structure, acts as an AMPK activator, showcasing the importance of pyrazole derivatives in metabolic regulation and cancer pathogenesis. The diverse applications of these compounds in biological studies emphasize their role beyond mere structural significance, contributing to the understanding of complex biological pathways. However, it's crucial to note that many effects attributed to AMPK activation by AICAr are AMPK-independent, suggesting a need for careful interpretation of data when using such compounds in research (Visnjic et al., 2021).

Heterocyclic Compounds in Synthesis

The utility of pyrazole derivatives extends into the synthesis of diverse heterocyclic compounds. These compounds are pivotal in developing novel heterocyclic systems with enhanced biological activities. The synthesis strategies involving pyrazole derivatives have provided valuable insights for designing more active biological agents, underscoring the compound's utility in synthetic organic chemistry (Gomaa & Ali, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide may also affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 15417 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in nitrogen metabolism, such as glutamine synthetase and glutamate dehydrogenase. These interactions are primarily through hydrogen bonding and electrostatic interactions, which facilitate the compound’s role as an enzyme modulator .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it has been shown to affect gene expression by modulating transcription factors such as NF-κB and AP-1. These changes in gene expression can lead to alterations in cellular metabolism, including increased glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, it inhibits the activity of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators. Additionally, it can activate AMP-activated protein kinase (AMPK), leading to enhanced cellular energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can induce sustained changes in cellular function, such as prolonged activation of stress response pathways and increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it has been found to enhance cognitive function and reduce inflammation. At high doses, it can cause toxicity, leading to liver and kidney damage. Threshold effects have been observed, where doses above a certain level result in significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, such as amino acids and nucleotides. These changes can impact overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. Additionally, it can accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments. These localizations are essential for its role in modulating cellular processes and enzyme activities .

Eigenschaften

IUPAC Name |

4-amino-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURJSTFKEIBWSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609076 |

Source

|

| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-13-3 |

Source

|

| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.